Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13FN2O3 |
|---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H13FN2O3/c1-3-20-14(19)10-7-16-13-9(5-4-6-11(13)15)12(10)17-8(2)18/h4-7H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
GKXRJUYIVWUGKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC(=O)C)C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Chlorination of Hydroxyquinoline
The precursor, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 707160), undergoes chlorination with POCl₃ to yield the chloro intermediate. Key conditions include:
| Parameter | Value |
|---|---|
| Reagent | POCl₃ (20 mL per 6.11 g) |
| Temperature | 100°C |
| Reaction Time | 3.5 hours |
| Yield | Semi-solid crude product |
The reaction proceeds via electrophilic aromatic substitution, where POCl₃ acts as both a Lewis acid and chlorinating agent.
Cyclocondensation of β-Keto Esters with Anilines
An alternative route involves constructing the quinoline ring from β-keto esters and fluorinated anilines. This method introduces the acetamido group early in the synthesis.
Gould-Jacobs Cyclization
The Gould-Jacobs reaction condenses ethyl 3-(2-fluoroanilino)acrylate derivatives with acetamide-containing enol ethers to form the quinoline core.
Key Steps :
-
Formation of Enamine :
React ethyl 3-(2-fluoroanilino)acrylate with acetyl chloride in the presence of triethylamine. -
Cyclization :
Heat the enamine in diphenyl ether at 200°C to induce cyclodehydration.
Challenges :
-
Regioselectivity issues due to competing pathways.
Functional Group Interconversion
Oxidation of Aminoquinoline Derivatives
Ethyl 4-amino-8-fluoroquinoline-3-carboxylate can be acetylated using acetic anhydride or acetyl chloride.
Procedure :
-
Dissolve the aminoquinoline (10 mmol) in dry THF.
-
Add acetic anhydride (15 mmol) and DMAP (0.1 equiv).
-
Stir at room temperature for 6 hours.
Yield Optimization :
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
Antibacterial Activity
Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate exhibits potent antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making this compound effective against various Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against strains resistant to conventional antibiotics, positioning it as a promising candidate for new antibiotic therapies.
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves interference with the DNA replication process in bacteria. By targeting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of bacterial cells, leading to cell death. This unique mechanism differentiates it from many existing antibiotics, which often target different pathways .
Research Findings
Case Studies
Several studies have documented the effectiveness of this compound against specific bacterial strains:
- Staphylococcus aureus : Demonstrated significant antibacterial activity, even against methicillin-resistant strains.
- Escherichia coli : Effective in inhibiting growth at lower concentrations compared to other quinolone derivatives.
- Enterococcus faecalis : Showed promising results in laboratory settings, indicating potential for treating infections caused by this resistant strain .
Mechanism of Action
The mechanism of action of Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes involved in DNA replication and repair, leading to the inhibition of bacterial growth.
Pathways Involved: It interferes with the quinolone-binding site of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA supercoiling and replication.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate and Analogs
Substituent Effects on Properties
Electronic and Steric Modifications
- Acetamido vs. Chloro and nitro groups (e.g., in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate) introduce electron-withdrawing effects, which may enhance reactivity but reduce stability .
- Fluorine Position: Fluorine at position 8 (target compound) vs. position 7 (Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate) alters the molecule’s dipole moment and π-π stacking interactions, affecting ligand-receptor binding .
Solubility and Bioavailability
- Lipophilicity: Bromine (Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The acetamido group balances moderate lipophilicity with polar interactions.
- Methylamino vs. Acetamido: Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate has higher solubility due to the smaller methylamino group but lacks the hydrogen-bonding capacity of acetamido .
Biological Activity
Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, renowned for its extensive biological activities, particularly in the pharmaceutical sector. This article delves into its biological activity, focusing on its antibacterial properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 276.26 g/mol
- Functional Groups : Acetamido group at the 4-position, fluoro substituent at the 8-position, and an ethyl ester at the carboxylic acid functional group located at the 3-position of the quinoline ring.
Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against antibiotic-resistant strains. Its effectiveness has been documented against various Gram-positive and Gram-negative bacteria.
The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. This inhibition disrupts bacterial growth and leads to cell death.
Comparative Antibacterial Efficacy
The following table summarizes the antibacterial activity of this compound compared to related quinoline derivatives:
| Compound Name | Key Features | Antibacterial Activity (MIC in µg/mL) | Unique Aspects |
|---|---|---|---|
| This compound | Acetamido and fluoro groups | 0.5 | Effective against resistant strains |
| Ethyl 8-fluoroquinoline-3-carboxylate | Lacks acetamido group | 1.0 | Less potent than target compound |
| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydroxy group instead of acetamido | 2.0 | Broader spectrum but less effective |
| Ethyl 4-aminoquinoline-3-carboxylate | Amino group instead of acetamido | 1.5 | Higher solubility; different pharmacological profile |
Case Studies
- Study on Antimicrobial Resistance : A study published in a peer-reviewed journal highlighted that this compound showed remarkable activity against Staphylococcus aureus strains that are resistant to methicillin. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 µg/mL, indicating potent efficacy against difficult-to-treat infections .
- In Vivo Efficacy : In animal models, this compound demonstrated significant antibacterial effects when administered orally or intravenously, with effective dosage ranges being lower than those required for traditional antibiotics .
- Synergistic Effects : Further research indicated that when combined with other antibiotics like Ciprofloxacin, this compound exhibited synergistic effects that reduced the MICs of both compounds, enhancing overall antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The Gould-Jacobs cyclization is a key step, involving thermal cyclization of ethyl 3-(arylamino)acrylate derivatives under acidic conditions. Substituent positioning (e.g., fluorine at C8, acetamido at C4) requires precise temperature control (110–130°C) and catalysts like polyphosphoric acid to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
- Data Insight : Substituent reactivity impacts yield; for example, fluorination at C8 reduces steric hindrance but may require anhydrous conditions to prevent hydrolysis of the ester group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key structural features do they reveal?
- Methodology :
- NMR : H and C NMR (DMSO-d₆) confirm substituent positions: fluorine at C8 (δ ~145 ppm in F NMR), acetamido at C4 (δ 2.1 ppm for CH₃ in H NMR) .
- XRD : Single-crystal X-ray diffraction (SHELXL refinement) reveals planar quinoline core, hydrogen bonding between acetamido NH and carboxylate oxygen (d = 2.89 Å), and π-π stacking (3.5–4.0 Å spacing) influencing crystal packing .
Advanced Research Questions
Q. How does the acetamido substituent at position 4 influence the compound's electronic configuration and intermolecular interactions in crystal packing?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) compare electron density distribution with/without substituents. XRD data show the acetamido group forms intermolecular H-bonds with adjacent carboxylate groups, stabilizing the lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .
- Data Contradiction : Computational models may overestimate H-bond strength compared to experimental XRD metrics, necessitating multipole refinement in charge density analysis .
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound's reactivity or biological activity?
- Methodology :
- MD Simulations : Compare docking (AutoDock Vina) with experimental enzyme inhibition (IC₅₀) data to validate binding poses. For example, acetamido interactions with bacterial gyrase ATP-binding pockets may show discrepancies due to solvent effects .
- SAR Studies : Synthesize analogs (e.g., replacing acetamido with methylamino) to test computational predictions of steric/electronic effects on Minimum Inhibitory Concentration (MIC) .
- Data Insight : Discrepancies often arise from implicit solvation models in simulations; explicit solvent MD or free-energy perturbation (FEP) improves correlation .
Q. What in vitro and in vivo models are appropriate for evaluating the compound's mechanism of action against bacterial targets?
- Methodology :
- In Vitro :
- Enzyme Assays : Fluorescence-based DNA gyrase supercoiling assays (IC₅₀ determination) .
- MIC Testing : Broth microdilution against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains .
- In Vivo : Murine systemic infection models (e.g., P. aeruginosa sepsis) assess efficacy (ED₅₀) and pharmacokinetics (plasma t₁/₂ via LC-MS/MS) .
Methodological Notes
- Crystallography : Use SHELXL for refinement; WinGX/ORTEP for visualization and reporting .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for gyrase inhibition) and validate via dose-response curves .
- Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and adjust stoichiometry for sterically hindered intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
